Cas no 1539892-04-0 (3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl-)

3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl-
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- Inchi: 1S/C9H14N2O/c1-7-3-5-11-6-8(7)9(12)2-4-10/h3,5-6,9,12H,2,4,10H2,1H3
- InChI Key: CASYVKSGQPTKAL-UHFFFAOYSA-N
- SMILES: C(C1=CN=CC=C1C)(O)CCN
3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682869-0.1g |
3-amino-1-(4-methylpyridin-3-yl)propan-1-ol |
1539892-04-0 | 0.1g |
$968.0 | 2023-03-11 | ||
Enamine | EN300-682869-10.0g |
3-amino-1-(4-methylpyridin-3-yl)propan-1-ol |
1539892-04-0 | 10.0g |
$4729.0 | 2023-03-11 | ||
Enamine | EN300-682869-5.0g |
3-amino-1-(4-methylpyridin-3-yl)propan-1-ol |
1539892-04-0 | 5.0g |
$3189.0 | 2023-03-11 | ||
Enamine | EN300-682869-1.0g |
3-amino-1-(4-methylpyridin-3-yl)propan-1-ol |
1539892-04-0 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079329-1g |
3-Amino-1-(4-methylpyridin-3-yl)propan-1-ol |
1539892-04-0 | 95% | 1g |
¥5481.0 | 2023-04-10 | |
Enamine | EN300-682869-0.05g |
3-amino-1-(4-methylpyridin-3-yl)propan-1-ol |
1539892-04-0 | 0.05g |
$924.0 | 2023-03-11 | ||
Enamine | EN300-682869-2.5g |
3-amino-1-(4-methylpyridin-3-yl)propan-1-ol |
1539892-04-0 | 2.5g |
$2155.0 | 2023-03-11 | ||
Enamine | EN300-682869-0.25g |
3-amino-1-(4-methylpyridin-3-yl)propan-1-ol |
1539892-04-0 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-682869-0.5g |
3-amino-1-(4-methylpyridin-3-yl)propan-1-ol |
1539892-04-0 | 0.5g |
$1056.0 | 2023-03-11 |
3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl- Related Literature
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Additional information on 3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl-
Professional Introduction to 3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl- (CAS No. 1539892-04-0)
3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl- (CAS No. 1539892-04-0) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of novel therapeutic agents and biochemical studies. The molecular structure of this compound incorporates a pyridine ring with substituents that enhance its reactivity and biological significance.
The CAS number 1539892-04-0 is a unique identifier that distinguishes this compound within the vast database of chemical substances. This numbering system ensures precise identification and classification, facilitating accurate documentation and communication in scientific literature. The compound's name 3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl- provides detailed insights into its chemical composition, highlighting the presence of hydroxyl, amino, and methyl functional groups.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those derived from pyridine derivatives. These compounds are valued for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl- compound is no exception, as it exhibits promising characteristics that make it a candidate for further investigation in drug discovery.
One of the most intriguing aspects of this compound is its potential application in biochemical synthesis. The presence of both hydroxyl and amino groups allows for various chemical modifications, enabling researchers to tailor its properties for specific biological targets. This flexibility has made it a subject of interest in the design of protease inhibitors, which are critical in treating conditions such as cancer and autoimmune diseases.
Recent studies have highlighted the importance of pyridine-based compounds in medicinal chemistry. For instance, derivatives of pyridine have been shown to interact with enzymes and receptors in a manner that can modulate disease pathways. The α-(2-aminoethyl)-4-methyl moiety in 3-Pyridinemethanol suggests that this compound may exhibit similar interactions, making it a valuable tool for studying enzyme mechanisms and developing novel therapeutic strategies.
The synthesis of 3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl- involves complex organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to achieve high yields and purity. These methods are essential for ensuring that the final product meets the stringent standards required for pharmaceutical applications.
In addition to its synthetic significance, this compound has shown potential in cellular studies. Researchers have been exploring its effects on various cellular pathways, particularly those involved in tumor growth and progression. Preliminary experiments suggest that it may inhibit key enzymes responsible for cancer cell proliferation, offering a promising avenue for further research.
The pharmacokinetic properties of 3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl-, are also under investigation. Understanding how the body processes this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Studies have begun to assess its absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable data for drug development.
As research continues to evolve, the applications of this compound are likely to expand beyond traditional pharmaceuticals. Its unique structural features make it a versatile building block for more complex molecules, potentially leading to breakthroughs in areas such as materials science and agrochemicals. The ongoing exploration of its properties underscores its importance as a research tool.
The collaboration between academic institutions and pharmaceutical companies has been instrumental in advancing the study of 3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl-. By combining expertise in organic chemistry, biochemistry, and pharmacology, researchers are able to accelerate the discovery process and bring new therapeutic options to patients worldwide.
In conclusion,3-Pyridinemethanol, α-(2-aminoethyl)-4-methyl- (CAS No. 1539892-04-0) represents a significant advancement in chemical research with potential implications for medicine and biotechnology. Its unique structure and promising biological activities make it a valuable asset in the quest for innovative treatments. As further studies uncover its full potential,this compound is poised to play an increasingly important role in shaping the future of pharmaceutical science.
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